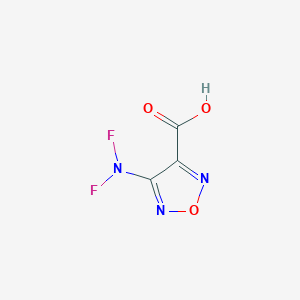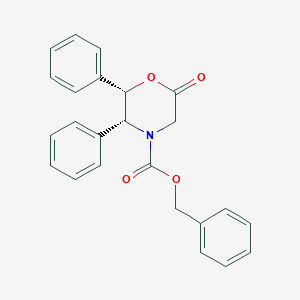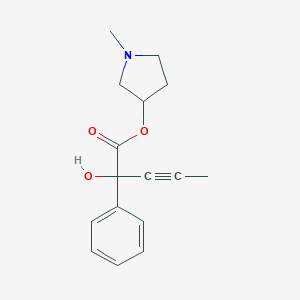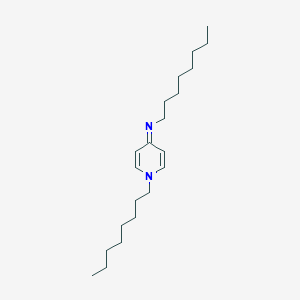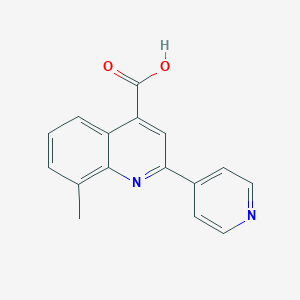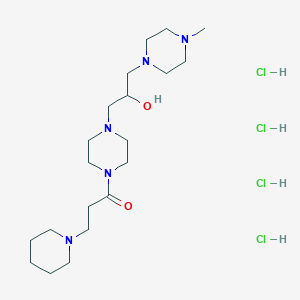
1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride, also known as PEP005, is a synthetic compound that has been extensively studied for its potential therapeutic applications. PEP005 belongs to a class of compounds known as ingenols, which are derived from the sap of Euphorbia peplus, a plant commonly known as "petty spurge."
Wirkmechanismus
1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride works by activating protein kinase C (PKC) enzymes, which play a key role in regulating cellular processes such as cell growth, differentiation, and apoptosis. Specifically, 1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride activates PKC isozymes δ and ε, which leads to the activation of downstream signaling pathways that ultimately result in cell death.
Biochemical and Physiological Effects
1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride has been shown to have a number of biochemical and physiological effects, including inducing apoptosis in cancer cells, reducing inflammation, and modulating the immune response. In addition, 1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride has been shown to have anti-tumor activity in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride in lab experiments is its specificity for PKC isozymes δ and ε, which allows for targeted activation of these enzymes. However, 1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride is a highly potent and toxic compound, which requires careful handling and safety precautions. In addition, 1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride has a short half-life and is rapidly metabolized in vivo, which can limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several potential directions for future research on 1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride. One area of interest is the development of novel analogs of 1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the identification of biomarkers that can predict response to 1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride treatment in cancer patients. Finally, 1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride may have potential applications in other areas of medicine, such as immunotherapy and regenerative medicine.
In conclusion, 1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride is a synthetic compound that has been extensively studied for its potential therapeutic applications. 1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride works by activating PKC isozymes δ and ε, leading to apoptosis in cancer cells and modulating the immune response. While 1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride has limitations in terms of toxicity and pharmacokinetics, it remains a promising candidate for the treatment of cancer and other diseases.
Synthesemethoden
1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride can be synthesized through a multi-step process involving the reaction of various chemical intermediates. The synthesis of 1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride involves the use of hazardous chemicals and requires specialized equipment and expertise. Therefore, it is not a simple process and requires careful handling and safety precautions.
Wissenschaftliche Forschungsanwendungen
1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride has been studied for its potential therapeutic applications in a variety of fields, including cancer research, dermatology, and immunology. In cancer research, 1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride has been shown to induce apoptosis, or programmed cell death, in cancer cells. 1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of inflammatory skin disorders such as psoriasis and atopic dermatitis.
Eigenschaften
CAS-Nummer |
109376-96-7 |
|---|---|
Produktname |
1-Piperazineethanol, alpha-((4-methyl-1-piperazinyl)methyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, tetrahydrochloride |
Molekularformel |
C20H43Cl4N5O2 |
Molekulargewicht |
527.4 g/mol |
IUPAC-Name |
1-[4-[2-hydroxy-3-(4-methylpiperazin-1-yl)propyl]piperazin-1-yl]-3-piperidin-1-ylpropan-1-one;tetrahydrochloride |
InChI |
InChI=1S/C20H39N5O2.4ClH/c1-21-9-11-23(12-10-21)17-19(26)18-24-13-15-25(16-14-24)20(27)5-8-22-6-3-2-4-7-22;;;;/h19,26H,2-18H2,1H3;4*1H |
InChI-Schlüssel |
RORVUJBKUPUOSH-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CC(CN2CCN(CC2)C(=O)CCN3CCCCC3)O.Cl.Cl.Cl.Cl |
Kanonische SMILES |
CN1CCN(CC1)CC(CN2CCN(CC2)C(=O)CCN3CCCCC3)O.Cl.Cl.Cl.Cl |
Synonyme |
1-(3-Piperidinopropionyl)-4-(2-hydroxy-3-(4-methylpiperazine)propyl)pi perazine 4HCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






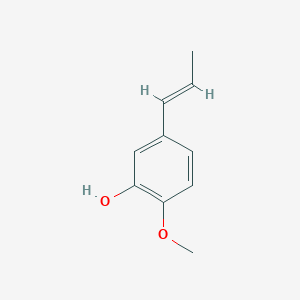
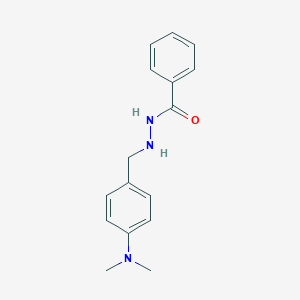
![N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]-2-phenylacetamide](/img/structure/B34053.png)
![2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclohexanone](/img/structure/B34054.png)

